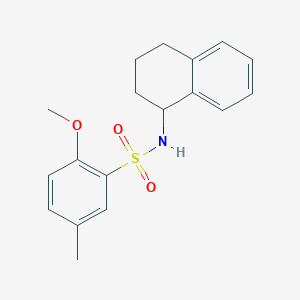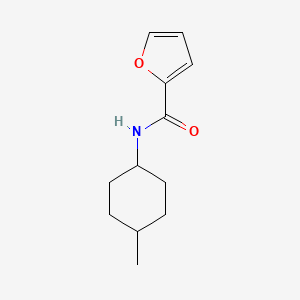![molecular formula C9H12BrNO2S B7558403 N-[1-(3-bromophenyl)ethyl]methanesulfonamide](/img/structure/B7558403.png)
N-[1-(3-bromophenyl)ethyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-bromophenyl)ethyl]methanesulfonamide, commonly known as BPEMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPEMS is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to an amine group. In
Mecanismo De Acción
The mechanism of action of BPEMS is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. In medicinal chemistry, BPEMS has been shown to inhibit the activity of enzymes such as carbonic anhydrase and aldose reductase, which are involved in the pathogenesis of various diseases. In neuroscience, BPEMS has been shown to modulate the activity of certain receptors such as the GABA-A receptor, which is involved in the regulation of anxiety and epilepsy.
Biochemical and Physiological Effects
BPEMS has been shown to have various biochemical and physiological effects in the body. In medicinal chemistry, BPEMS has been shown to reduce the levels of certain biomarkers such as glucose and prostaglandins, which are involved in the pathogenesis of diabetes and inflammation. In neuroscience, BPEMS has been shown to modulate the levels of certain neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPEMS has several advantages and limitations for lab experiments. One of the advantages is its high potency, which allows for lower doses to be used in experiments. Another advantage is its relatively low toxicity, which makes it a safer alternative to other chemicals. However, one of the limitations is its limited solubility in water, which can make it difficult to administer in certain experiments. Another limitation is its relatively short half-life, which can make it challenging to study its long-term effects.
Direcciones Futuras
There are several future directions for research on BPEMS. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, which could lead to the development of more potent and selective compounds. Additionally, further research could be done to optimize the synthesis method of BPEMS to improve its yield and purity. Finally, more studies could be conducted to investigate the potential of BPEMS as a herbicide in agriculture.
Métodos De Síntesis
The synthesis of BPEMS involves the reaction of 3-bromophenethylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained after purification through column chromatography. The yield of the synthesis method is typically around 60-70%.
Aplicaciones Científicas De Investigación
BPEMS has been studied extensively for its potential applications in various fields such as medicinal chemistry, neuroscience, and agriculture. In medicinal chemistry, BPEMS has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. In neuroscience, BPEMS has been studied for its effects on the central nervous system and its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. In agriculture, BPEMS has been investigated as a potential herbicide due to its ability to inhibit the growth of certain weeds.
Propiedades
IUPAC Name |
N-[1-(3-bromophenyl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-7(11-14(2,12)13)8-4-3-5-9(10)6-8/h3-7,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAMXFBAOALHFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-bromophenyl)ethyl]methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558327.png)
![2-[1-[2-(4-Methoxypiperidin-1-yl)-2-oxoethyl]cyclohexyl]acetic acid](/img/structure/B7558330.png)
![[2-(4-nitroanilino)-2-oxoethyl] 3-(3-oxo-4H-quinoxalin-2-yl)propanoate](/img/structure/B7558332.png)
![6-[(4-Fluorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B7558334.png)

![2-[Methyl-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]amino]acetic acid](/img/structure/B7558372.png)

![4-({[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B7558388.png)

![Ethyl 1,3-dimethyl-2,4-dioxo-7-phenyl-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7558399.png)
![(E)-N-[1-(3-bromophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B7558406.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558413.png)
